molecular formula C17H19Cl2NO3S2 B296386 N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

カタログ番号 B296386
分子量: 420.4 g/mol
InChIキー: DOOXGHAIPYXGKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. DBeQ belongs to the class of compounds known as sulfonamides, which are widely used in the pharmaceutical industry for their diverse biological activities.

作用機序

DBeQ exerts its biological activity by inhibiting the proteasome system, which is responsible for the degradation of proteins in cells. Specifically, DBeQ targets the 20S proteasome, which is the catalytic core of the proteasome system. By inhibiting the proteasome system, DBeQ prevents the degradation of misfolded and damaged proteins, leading to the accumulation of toxic proteins in cells. This accumulation of toxic proteins ultimately leads to the death of cancer cells or protects neurons from degeneration.
Biochemical and Physiological Effects
DBeQ has been shown to have several biochemical and physiological effects in cells. In cancer cells, DBeQ induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In addition, DBeQ has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In neurodegenerative diseases, DBeQ protects neurons from degeneration by reducing the accumulation of toxic proteins and promoting the clearance of damaged proteins.

実験室実験の利点と制限

DBeQ has several advantages for lab experiments. First, DBeQ is a small molecule inhibitor that can be easily synthesized and modified to improve its biological activity. Second, DBeQ has high selectivity for the proteasome system, which minimizes off-target effects. Third, DBeQ has been extensively studied for its biological activity, making it a well-established tool for scientific research.
However, there are also limitations to using DBeQ in lab experiments. First, DBeQ has low solubility in water, which can limit its use in certain experimental conditions. Second, DBeQ has a relatively short half-life, which can limit its effectiveness in vivo. Third, DBeQ has not been extensively studied for its potential side effects, which could limit its clinical applications.

将来の方向性

There are several future directions for the scientific research of DBeQ. First, further studies are needed to elucidate the mechanism of action of DBeQ and its potential side effects. Second, DBeQ could be further modified to improve its solubility and half-life, which could enhance its effectiveness in vivo. Third, DBeQ could be tested in combination with other drugs to enhance its therapeutic potential. Fourth, DBeQ could be tested in preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, DBeQ is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. DBeQ exerts its biological activity by inhibiting the proteasome system, leading to the accumulation of toxic proteins in cells. DBeQ has several advantages for lab experiments, including its high selectivity for the proteasome system and its well-established biological activity. However, there are also limitations to using DBeQ in lab experiments, including its low solubility and short half-life. Future research on DBeQ could lead to the development of new therapies for various diseases.

合成法

The synthesis of DBeQ involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2,4-dichlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound, DBeQ. The synthesis of DBeQ is relatively simple and can be achieved in a few steps with high yield.

科学的研究の応用

DBeQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, DBeQ has been shown to inhibit the growth and proliferation of cancer cells by targeting the proteasome system, which is responsible for the degradation of misfolded and damaged proteins. DBeQ has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, DBeQ has been shown to protect neurons from degeneration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

分子式

C17H19Cl2NO3S2

分子量

420.4 g/mol

IUPAC名

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C17H19Cl2NO3S2/c1-2-23-15-5-7-16(8-6-15)25(21,22)20-9-10-24-12-13-3-4-14(18)11-17(13)19/h3-8,11,20H,2,9-10,12H2,1H3

InChIキー

DOOXGHAIPYXGKY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl

正規SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。